molecular formula C15H22N4O3S B2959080 N1-(isoxazol-3-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034325-64-7

N1-(isoxazol-3-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2959080
M. Wt: 338.43
InChI Key: NGXFSVLEERRXQX-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structure can provide information about the functional groups present in the compound and its overall shape and size.



Synthesis Analysis

The synthesis of a compound involves the procedures used to create it from simpler starting materials. This can include various chemical reactions, purification methods, and yield calculations.



Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions needed for reactions to occur, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties can include acidity/basicity, redox potential, and reactivity towards other substances.


Scientific Research Applications

Molecular Interaction and Pharmacological Potential

One study details the molecular interaction of a cannabinoid receptor antagonist, highlighting the importance of specific conformational analyses and the development of pharmacophore models for understanding receptor-ligand interactions. This research could be relevant for compounds like the one , as understanding the molecular interactions with receptors is crucial for drug design and pharmacological research (Shim et al., 2002).

Structure-Activity Relationships

Another study on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists demonstrates how modifying the chemical structure of a compound affects its binding affinity and selectivity for specific receptors. Such studies are essential for designing compounds with desired therapeutic effects (Lan et al., 1999).

Drug Metabolite Exposure and Pharmacokinetics

Research on estimating circulating drug metabolite exposure in humans using in vitro data and physiologically based pharmacokinetic modeling provides insights into the metabolism of drugs and their metabolites. Understanding the pharmacokinetics and metabolic pathways of a compound is crucial for assessing its safety and efficacy (Obach et al., 2018).

Synthesis and Chemical Characterization

Studies on the synthesis and characterization of compounds with specific functional groups or structural features are foundational for chemical research and development. For example, research on the synthesis and antihypertensive activity of stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles explores the relationship between stereochemical structure and pharmacological activity, which is vital for drug development (Kasuya et al., 1983).

Safety And Hazards

This involves studying the potential risks associated with handling or exposure to the compound. This can include toxicity data, flammability, reactivity, and environmental hazards.


Future Directions

Future directions could involve further studies on the compound’s properties, potential uses, or synthesis methods. This could also involve the development of new compounds with similar structures but improved properties.


properties

IUPAC Name

N'-(1,2-oxazol-3-yl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3S/c20-14(15(21)17-13-3-7-22-18-13)16-9-11-1-5-19(6-2-11)12-4-8-23-10-12/h3,7,11-12H,1-2,4-6,8-10H2,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXFSVLEERRXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(isoxazol-3-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide

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